molecular formula C26H24N2O2 B12458780 4,4,6-trimethyl-1-(4-nitrophenyl)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline

4,4,6-trimethyl-1-(4-nitrophenyl)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline

Cat. No.: B12458780
M. Wt: 396.5 g/mol
InChI Key: WOOQHZSUQVAJTG-UHFFFAOYSA-N
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Description

4,4,6-trimethyl-1-(4-nitrophenyl)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline is a complex organic compound that belongs to the class of pyrroloquinolines. This compound is characterized by its unique structure, which includes a pyrroloquinoline core with various substituents such as trimethyl, nitrophenyl, and phenyl groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4,4,6-trimethyl-1-(4-nitrophenyl)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

4,4,6-trimethyl-1-(4-nitrophenyl)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrroloquinoline derivatives.

    Substitution: The nitrophenyl group in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group, forming new derivatives with different functional groups.

Scientific Research Applications

4,4,6-trimethyl-1-(4-nitrophenyl)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Derivatives of this compound have shown potential as therapeutic agents due to their ability to modulate biological pathways and target specific proteins.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4,4,6-trimethyl-1-(4-nitrophenyl)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The specific pathways and targets involved depend on the particular derivative and its functional groups.

Comparison with Similar Compounds

4,4,6-trimethyl-1-(4-nitrophenyl)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H24N2O2

Molecular Weight

396.5 g/mol

IUPAC Name

9,11,11-trimethyl-3-(4-nitrophenyl)-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene

InChI

InChI=1S/C26H24N2O2/c1-25(2)17-26(3,19-8-5-4-6-9-19)23-11-7-10-21-22(16-27(25)24(21)23)18-12-14-20(15-13-18)28(29)30/h4-16H,17H2,1-3H3

InChI Key

WOOQHZSUQVAJTG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC3=C2N1C=C3C4=CC=C(C=C4)[N+](=O)[O-])(C)C5=CC=CC=C5)C

Origin of Product

United States

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